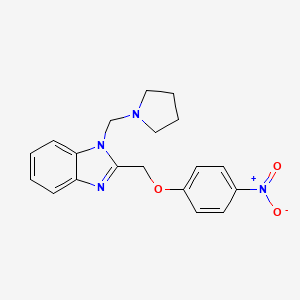

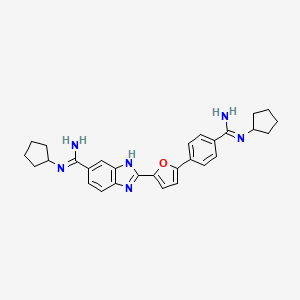

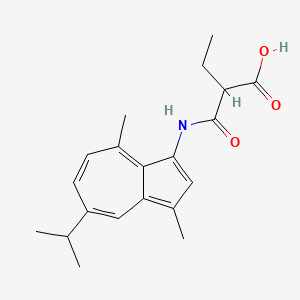

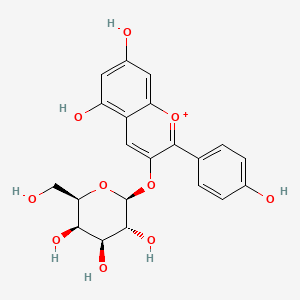

![molecular formula C42H52N2O10 B12748631 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139761-02-7](/img/structure/B12748631.png)

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” involves multiple steps, including the formation of the indeno[2,1-b]pyrrol core and the subsequent attachment of the carbamate and butanedioic acid moieties. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow processes, automated reaction monitoring, and purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung "[(3aR,8bS)-8b-Methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-Nonan-4-ylcarbamate; (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butandisäure" kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um neue funktionelle Gruppen zu bilden oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in ihre reduzierten Formen umzuwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, können Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) sowie Nukleophile oder Elektrophile für Substitutionsreaktionen sein. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert sind entscheidend, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann die Verbindung als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in verschiedenen organischen Reaktionen verwendet werden.

Biologie

In der biologischen Forschung könnte die Verbindung auf ihre potenziellen Auswirkungen auf zelluläre Prozesse, Enzymaktivität oder als Sonde zur Untersuchung biologischer Wege untersucht werden.

Medizin

In der Medizin kann die Verbindung potenzielle therapeutische Anwendungen haben, wie z. B. als Medikamentenkandidat für die Behandlung bestimmter Krankheiten oder Zustände.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien, Beschichtungen oder als Zwischenprodukt bei der Herstellung anderer Chemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von "[(3aR,8bS)-8b-Methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-Nonan-4-ylcarbamate; (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butandisäure" beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Dies kann die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen, was zu Veränderungen in der Zellsignalgebung, Genexpression oder Stoffwechselprozessen führt.

Wirkmechanismus

The mechanism of action of “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen können andere Indeno[2,1-b]pyrrol-Derivate, Carbamate und Butandisäure-Derivate umfassen. Diese Verbindungen können strukturelle Ähnlichkeiten aufweisen und vergleichbare chemische und biologische Eigenschaften zeigen.

Einzigartigkeit

Die Einzigartigkeit von "[(3aR,8bS)-8b-Methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-Nonan-4-ylcarbamate; (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butandisäure" liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Stereochemie, die im Vergleich zu anderen ähnlichen Verbindungen eine einzigartige Reaktivität und biologische Aktivität verleihen kann.

Eigenschaften

CAS-Nummer |

139761-02-7 |

|---|---|

Molekularformel |

C42H52N2O10 |

Molekulargewicht |

744.9 g/mol |

IUPAC-Name |

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |

InChI |

InChI=1S/C22H34N2O2.C20H18O8/c1-4-6-7-9-17(8-5-2)24-21(25)26-18-11-10-16-14-20-22(3,12-13-23-20)19(16)15-18;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h10-11,15,17,20,23H,4-9,12-14H2,1-3H3,(H,24,25);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17?,20-,22+;15-,16-/m11/s1 |

InChI-Schlüssel |

GVAIPTGXQOREQR-XJDCPIKYSA-N |

Isomerische SMILES |

CCCCCC(CCC)NC(=O)OC1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Kanonische SMILES |

CCCCCC(CCC)NC(=O)OC1=CC2=C(CC3C2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

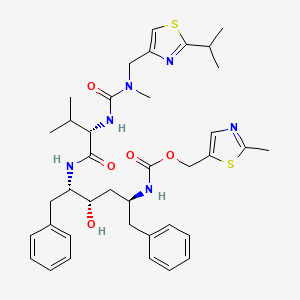

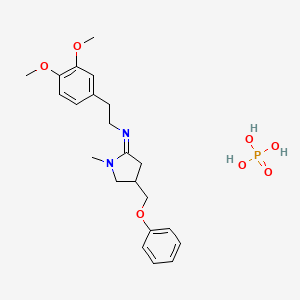

![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)